molecular formula C21H20O12 B1210170 delphinidin 3-O-beta-D-glucoside betaine

delphinidin 3-O-beta-D-glucoside betaine

Cat. No. B1210170
M. Wt: 464.4 g/mol
InChI Key: XIIACXXCJBZLHS-PEVLUNPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of delfinidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a delphinidin 3-O-beta-D-glucoside.

Scientific Research Applications

Anti-Obesity and Lipid Metabolism

Delphinidin-3-O-β-glucoside (D3G) shows promise in obesity management due to its anti-adipogenic effects. In studies involving 3T3-L1 adipocytes and primary white adipocytes, D3G inhibited lipid accumulation and downregulated key adipogenic and lipogenic markers like PPARγ, SREBP1, C/EBPα, and FAS. It also upregulated SIRT1 and CPT-1 protein expressions, suggesting a role in lipid metabolism through AMPK-mediated signaling (Park, Sharma, & Lee, 2019).

Cardiovascular Health

D3G demonstrates protective roles against cardiovascular diseases (CVDs). It significantly inhibits platelet activation and thrombus growth in both arterial and venous shear stresses, contributing to its protective roles against thrombosis and CVDs (Yang et al., 2012).

Antioxidant and Anti-inflammatory Properties

D3G exhibits potent antioxidant and anti-inflammatory effects. It protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells, suggesting potential benefits in preventing endothelial dysfunction and atherosclerosis (Jin et al., 2013). Furthermore, D3G has shown therapeutic effects against atherosclerosis in animal models, alleviating oxidative stress and inflammation (Sun et al., 2022).

Cancer Research

D3G and its derivatives have been studied for their potential anti-cancer properties. They have shown inhibitory effects on immune checkpoints in human colorectal cancer cells, potentially activating immune responses in the tumor microenvironment and inducing cancer cell death (Mazewski, Kim, & González de Mejía, 2019).

properties

Product Name

delphinidin 3-O-beta-D-glucoside betaine

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

IUPAC Name

5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-7-one

InChI

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,24-30H,6H2/t15-,17-,18+,19-,21-/m1/s1

InChI Key

XIIACXXCJBZLHS-PEVLUNPASA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delphinidin 3-O-beta-D-glucoside betaine
Reactant of Route 2
delphinidin 3-O-beta-D-glucoside betaine
Reactant of Route 3
delphinidin 3-O-beta-D-glucoside betaine
Reactant of Route 4
delphinidin 3-O-beta-D-glucoside betaine
Reactant of Route 5
delphinidin 3-O-beta-D-glucoside betaine
Reactant of Route 6
delphinidin 3-O-beta-D-glucoside betaine

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